molecular formula C9H6O4 B3055861 1,4-Benzodioxin-2-carboxylic acid CAS No. 67471-01-6

1,4-Benzodioxin-2-carboxylic acid

Cat. No.: B3055861
CAS No.: 67471-01-6
M. Wt: 178.14 g/mol
InChI Key: ROTKCPXNSAQNCI-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxylic acid: is an organic compound with the molecular formula C₉H₈O₄. It is a member of the benzodioxin family, which is characterized by a benzene ring fused with a dioxin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Benzodioxin-2-carboxylic acid can be synthesized through several methods. One common approach involves the lithiation of this compound at the C(3) position, followed by reaction with an electrophile such as ethyl chloroformate . Another method involves the preparation of the starting α,β-unsaturated carboxylic acid from the methyl ester of 1,4-benzodioxan-2-carboxylate through a sequence of reactions including dibromination, debromination, and ester saponification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient catalysts and reaction conditions is crucial to achieve high productivity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the dioxin ring, to introduce various substituents.

Common Reagents and Conditions:

    Lithium diisopropylamide (LDA): Used for lithiation reactions.

    Ethyl chloroformate: Used as an electrophile in substitution reactions.

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,4-benzodioxin-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzodioxin ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 1,4-Benzodioxin-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1,4-benzodioxine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTKCPXNSAQNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440677
Record name 1,4-Benzodioxin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67471-01-6
Record name 1,4-Benzodioxin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: Why is there interest in the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A1: Both enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid serve as valuable chiral synthons in synthesizing various therapeutic agents. These include (S)-doxazosin mesylate, WB 4101, MKC 242, 2,3-dihydro-2-hydroxymethyl-1,4-benzodioxin, and N-[2,4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxin-2-carboxamide. [] The pharmaceutical applications of these agents necessitate the production of these enantiomers in their optically pure forms.

Q2: What is a novel biocatalytic method for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid?

A2: Researchers discovered an amidase activity from Alcaligenes faecalis subsp. parafaecalis. This enzyme effectively performs kinetic resolution of 2,3-dihydro-1,4-benzodioxin-2-carboxyamide with an E value exceeding 200. [] This process allows for the production of (R)-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid at high enantiomeric excess (>99% e.e.) after approximately 50% conversion. The remaining amide, exhibiting (S)-configuration and 99% e.e., can be easily separated through a simple aqueous (alkaline)-organic two-phase extraction. This same amidase can also hydrolyze the (S)-amide to the (S)-acid without compromising enantiomeric excess, although at a slower rate.

Q3: What is the identity of the amidase responsible for the biocatalytic activity described?

A3: The amidase exhibiting this activity was identified as indole-3-acetamide hydrolase (IaaH). [] This enzyme typically catalyzes the conversion of indole-3-acetamide (IAM) to indole-3-acetic acid (IAA), a phytohormone belonging to the auxin class. IaaH is widely found in plants and bacteria inhabiting the plant rhizosphere.

Q4: Why does IaaH show significant activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide?

A4: Interestingly, IaaH exhibits substantial activity towards 2,3-dihydro-1,4-benzodioxin-2-carboxamide, reaching about 65% of its activity with its natural substrate, indole-3-acetamide. [] This notable activity towards an unnatural substrate could be attributed to the structural similarities between IaaH’s natural substrate, indole-3-acetamide, and 2,3-dihydro-1,4-benzodioxin-2-carboxamide. Both compounds share a comparable bicyclic structure, which may explain the enzyme's high affinity for this non-native substrate.

Q5: Have enantiomers of 1,4-benzodioxin derivatives been investigated for their biological activities?

A5: Yes, research has focused on the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, also known as mephendioxan. [] This compound exhibits potent competitive α1A-adrenoreceptor antagonist activity. The (-)-enantiomer of mephendioxan demonstrated significantly higher potency (10-30 times) compared to its (+)-enantiomer across various α1-adrenoreceptor subtypes in both functional and binding assays. [] This highlights the importance of chirality in biological activity and its potential for developing subtype-selective drugs.

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